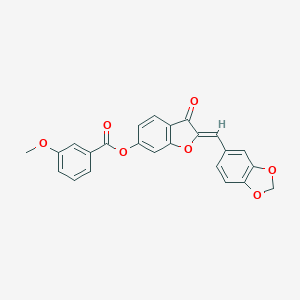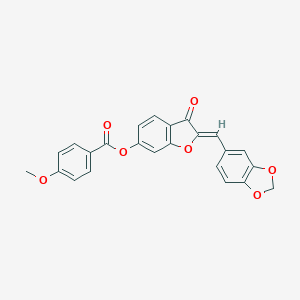![molecular formula C25H22ClN5O3 B357888 2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide CAS No. 848673-63-2](/img/structure/B357888.png)
2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring system, a cyano group, and a chloro-substituted benzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide typically involves multiple steps. One common approach is the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride . This reaction forms the core pyrimidine structure, which is then further functionalized to introduce the isopropoxypropyl and benzamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
化学反応の分析
Types of Reactions
2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzamides.
科学的研究の応用
2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit CDK2 by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their enzyme inhibitory properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
Uniqueness
2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is unique due to its specific combination of functional groups and its potential as a multi-target inhibitor. Its structure allows for versatile modifications, making it a valuable compound for drug development and other scientific research.
特性
CAS番号 |
848673-63-2 |
|---|---|
分子式 |
C25H22ClN5O3 |
分子量 |
475.9g/mol |
IUPAC名 |
2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide |
InChI |
InChI=1S/C25H22ClN5O3/c1-16(2)34-13-7-12-31-22(29-24(32)18-8-3-4-9-20(18)26)17(15-27)14-19-23(31)28-21-10-5-6-11-30(21)25(19)33/h3-6,8-11,14,16H,7,12-13H2,1-2H3 |
InChIキー |
KYZHQLXVNNIXNA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=CC4=N2 |
正規SMILES |
CC(C)OCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=CC4=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357806.png)
![(2S,3R,8S)-N-(5-chloro-2-methoxyphenyl)-7'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide](/img/structure/B357809.png)
![3-(2-chlorophenyl)-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B357810.png)

![N-(2-methoxyethyl)-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B357815.png)

![2-[(4-allyl-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]-N-(2-methoxyethyl)acetamide](/img/structure/B357818.png)
![N-(1H-indol-5-yl)-3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B357819.png)
![2-[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B357826.png)
![1-(2-Fluorophenyl)-2-(3-isopropoxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357827.png)
![2-[(4-allyl-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B357829.png)
![7-butyl-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357830.png)
![2-[(4,4-dimethyl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]butan-1-ol](/img/structure/B357831.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide](/img/structure/B357832.png)
